molecular formula C11H16N2OSi B13622471 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one

5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one

Cat. No.: B13622471
M. Wt: 220.34 g/mol
InChI Key: FGDSFZFRDDCQHK-UHFFFAOYSA-N
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Description

The compound 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted with methyl groups at positions 5 and 6, and a trimethylsilyl-protected ethynyl group at position 2. Its structure combines a heterocyclic backbone with a silicon-containing substituent, which may influence its electronic properties, solubility, and reactivity. The trimethylsilyl (TMS) group is often employed in organic synthesis to stabilize reactive intermediates or modulate steric effects .

Properties

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

IUPAC Name

5,6-dimethyl-3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one

InChI

InChI=1S/C11H16N2OSi/c1-8-9(2)13-11(14)10(12-8)6-7-15(3,4)5/h1-5H3,(H,13,14)

InChI Key

FGDSFZFRDDCQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)C#C[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazinone core, potentially converting it to a dihydropyrazine derivative.

    Substitution: The trimethylsilyl ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrazinone core can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison based on substituent effects and core frameworks observed in the evidence:

Table 1: Structural and Functional Comparison of Pyrazinone Derivatives

Compound Name Core Structure Key Substituents Notable Properties/Reactivity Reference
5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one (Target) 1,2-Dihydropyrazin-2-one - 5,6-Dimethyl
- 3-(Trimethylsilylethynyl)
Hypothesized: Enhanced stability from TMS group; potential for cross-coupling reactions N/A
5,6-Dimethyl-2-nitro-7-(3-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8-one Imidazo[1,2-a]pyrazinone - Nitro group
- Trifluoromethoxybenzyl
Biological activity (e.g., antimicrobial); electron-withdrawing nitro group enhances reactivity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine - Cyano
- Nitrophenyl
- Phenethyl
Solid-state stability (mp: 243–245°C); IR and NMR data confirm substituent orientation
1-(2-Ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Pyrrolo-triazolo-pyrazine - Trifluoroethylsulfonyl
- Trimethylsilylethoxymethyl
Sulfonyl groups enhance electrophilicity; TMS-ethoxymethyl aids in protecting amines

Key Observations:

Trimethylsilyl Groups : The TMS group in the target compound may confer steric protection to the ethynyl moiety, similar to its role in stabilizing intermediates in other syntheses (e.g., sulfonamide derivatives in ).

Methyl Substitutions: The 5,6-dimethyl groups on the pyrazinone core likely increase hydrophobicity compared to unsubstituted analogs, as seen in nitroimidazopyrazinones with methyl groups .

Reactivity: Ethynyl groups are typically reactive in Sonogashira or Huisgen cycloaddition reactions. However, the TMS protection in the target compound would necessitate deprotection steps prior to such reactions, as seen in TMS-ethoxymethyl-protected amines .

Limitations and Recommendations

Key gaps include:

  • Synthetic Procedures: No methods for synthesizing the target compound were identified.
  • Spectroscopic Data : Absence of NMR, IR, or MS data for structural confirmation.
  • Applications: Potential uses in medicinal chemistry or materials science remain speculative.

Recommendations : Further studies should prioritize synthesis, spectroscopic characterization, and evaluation of electronic properties (e.g., via DFT calculations) to validate hypotheses derived from analogous compounds.

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